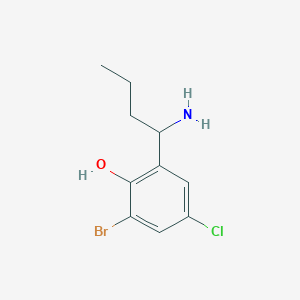

2-(1-Aminobutyl)-6-bromo-4-chlorophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13BrClNO |

|---|---|

Molecular Weight |

278.57 g/mol |

IUPAC Name |

2-(1-aminobutyl)-6-bromo-4-chlorophenol |

InChI |

InChI=1S/C10H13BrClNO/c1-2-3-9(13)7-4-6(12)5-8(11)10(7)14/h4-5,9,14H,2-3,13H2,1H3 |

InChI Key |

RIGBDYFGDCVMQP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1=C(C(=CC(=C1)Cl)Br)O)N |

Origin of Product |

United States |

Contemporary Significance of Halogenated and Aminoalkylated Phenolic Scaffolds

Halogenated and aminoalkylated phenolic compounds represent a cornerstone in medicinal chemistry and materials science. The introduction of halogen atoms, such as bromine and chlorine, into a phenolic ring can profoundly influence the molecule's physicochemical properties. This includes modifications to its lipophilicity, metabolic stability, and binding affinity to biological targets. These alterations are often pivotal in enhancing the therapeutic potential of a compound.

Phenolic compounds, in general, are known for a wide array of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. ffhdj.comnih.gov The strategic placement of halogen and aminoalkyl groups can amplify these inherent activities. Research has demonstrated that halogenated phenols and their derivatives exhibit promising potential as inhibitors of protein tyrosine kinases and can control the proliferation of vascular smooth muscle cells. nih.gov Furthermore, brominated phenols have been investigated for their antimicrobial activities, drawing parallels to natural marine compounds with similar structural motifs. researchgate.net The aminoalkyl side chain further contributes to the molecule's functionality, often improving its solubility and ability to interact with biological receptors. The combination of these structural features within a single scaffold creates a molecule with multifaceted potential, driving contemporary research interest.

Structural Characteristics of 2 1 Aminobutyl 6 Bromo 4 Chlorophenol

The chemical identity and potential reactivity of 2-(1-Aminobutyl)-6-bromo-4-chlorophenol are dictated by its distinct structural features. A thorough understanding of these characteristics is fundamental to exploring its applications.

The core of the molecule is a phenol (B47542) ring, which is substituted with a bromine atom, a chlorine atom, and a 1-aminobutyl group. The presence of the hydroxyl (-OH) group imparts acidic properties to the phenol and allows for the formation of hydrogen bonds, a critical interaction in biological systems. The halogen atoms, bromine and chlorine, are electron-withdrawing groups that can influence the acidity of the phenolic proton and the reactivity of the aromatic ring. The aminobutyl side chain introduces a basic nitrogen atom, providing a site for protonation and salt formation, which can be crucial for solubility and interaction with biological targets.

Below is a summary of the key structural and chemical properties of the compound:

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₃BrClNO |

| Molecular Weight | 278.57 g/mol |

| Key Functional Groups | Phenolic hydroxyl, Primary amine, Bromo substituent, Chloro substituent |

| Expected Reactivity | - Acid-base reactions (phenol and amine) - Nucleophilic substitution at the aromatic ring - Reactions of the primary amine |

This data is compiled from publicly available chemical databases.

Overview of Research Trajectories

Exploration of Biological Activity

Given the known biological activities of related halogenated phenols and aminophenol derivatives, a significant research trajectory will involve screening this compound for various biological effects. nih.gov Key areas of investigation are expected to include:

Antimicrobial Activity: The presence of bromine and the phenolic scaffold suggests potential efficacy against a range of bacteria and fungi. researchgate.net

Anticancer Potential: Many phenolic and halogenated compounds are explored for their ability to inhibit cancer cell growth. nih.gov Research could focus on its effects on specific cancer cell lines and its mechanism of action.

Enzyme Inhibition: The structural motifs present in the molecule suggest it could be an inhibitor for various enzymes, such as kinases or proteases, which are important targets in drug discovery. nih.gov

Synthesis and Analogue Development

A crucial area of research will be the development and optimization of synthetic routes to produce this compound and a library of related analogues. This would involve exploring different starting materials and reaction conditions to achieve high yields and purity. The synthesis of analogues with variations in the alkyl chain length, the nature and position of the halogens, and substitutions on the amino group will be essential for establishing structure-activity relationships (SAR). These studies are vital for fine-tuning the molecule's properties for specific applications.

Materials Science Applications

The unique combination of functional groups also opens up possibilities in materials science. The phenolic hydroxyl and amino groups can participate in polymerization reactions, potentially leading to the development of novel functional polymers. Furthermore, the compound could be explored as a building block for the synthesis of more complex molecules, such as ligands for metal complexes or components of supramolecular assemblies. The presence of heavy atoms like bromine could also impart interesting photophysical properties to materials derived from this compound.

Strategic Retrosynthetic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve the carbon-carbon and carbon-nitrogen bonds of the aminobutyl side chain.

The most logical initial disconnection is at the C-N bond of the amine, which points to a ketone precursor via a reductive amination pathway. This disconnection simplifies the chiral aminobutyl group to a pro-chiral butanoyl group. A subsequent disconnection of the carbon-carbon bond between the phenyl ring and the butanoyl side chain suggests a Friedel-Crafts acylation reaction. This two-step disconnection leads back to a key intermediate: 2-bromo-4-chlorophenol (B154644). This substituted phenol (B47542) is the foundational building block upon which the side chain is constructed.

This retrosynthetic strategy breaks down the complex target molecule into three key synthetic challenges:

The regioselective synthesis of the 2-bromo-4-chlorophenol precursor.

The introduction of a four-carbon chain onto the phenol ring to form a ketone intermediate.

The stereoselective conversion of the ketone to the desired chiral amine.

Synthesis of Substituted Phenol Precursors

The synthesis of the 2-bromo-4-chlorophenol intermediate is a critical step that dictates the substitution pattern of the final product. The hydroxyl group of a phenol is a strongly activating ortho-, para-director for electrophilic aromatic substitution. This inherent directing effect must be carefully managed to achieve the desired 2,4,6-trisubstituted pattern.

Achieving specific halogenation patterns on a phenol ring requires careful selection of reagents and reaction conditions. Since the hydroxyl group activates the positions ortho and para to it, direct halogenation can often lead to a mixture of products.

For the synthesis of 2-bromo-4-chlorophenol, two primary routes are considered: the bromination of 4-chlorophenol (B41353) or the chlorination of 2-bromophenol (B46759). In the case of 4-chlorophenol, the para position is blocked by chlorine, directing the incoming electrophile (bromine) to the ortho positions. Similarly, starting with 2-bromophenol, the para position relative to the hydroxyl group is the most activated site for chlorination.

Controlling the reaction conditions, such as temperature and the choice of halogenating agent, is essential to prevent the formation of di-brominated or other over-halogenated byproducts. For instance, using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in place of elemental bromine (Br₂) or chlorine (Cl₂) can offer milder reaction conditions and improved regioselectivity.

The preparation of 2-bromo-4-chlorophenol is well-documented and can be accomplished through several methods. A common and effective approach is the electrophilic bromination of 4-chlorophenol. The hydroxyl group activates the ring, and with the para-position occupied, bromine is directed to the ortho position. Another viable route involves the para-chlorination of 2-bromophenol using a reagent like N-chlorosuccinimide (NCS) in the presence of an acid catalyst.

Below is a table summarizing various synthetic methods for 2-bromo-4-chlorophenol.

| Starting Material | Reagents | Solvent | Catalyst | Yield | Reference |

|---|---|---|---|---|---|

| 4-Chlorophenol | Bromine (liquid) | Acetic Acid | Sodium Acetate (B1210297) | >95% purity | |

| 2-Bromophenol | N-Chlorosuccinimide (NCS) | Acetonitrile | Sulfuric Acid | 86% | |

| Substituted Phenol | Chlorine gas | Benzotrifluoride | - | - | google.com |

| Phenol | N-Bromosuccinimide (NBS) | Acetonitrile | Sulfuric Acid | 79% | chemicalbook.com |

Introduction of the 1-Aminobutyl Side Chain

With the 2-bromo-4-chlorophenol precursor in hand, the next phase is the construction of the 1-aminobutyl side chain. This is typically a two-stage process involving the formation of a new carbon-carbon bond followed by the introduction of the amine functionality.

Attaching an alkyl chain to a phenol ring can be achieved through several classic organic reactions. One of the most effective methods for introducing an acyl group, which can then be converted to the desired side chain, is the Friedel-Crafts acylation.

In this approach, 2-bromo-4-chlorophenol can be reacted with butanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The acylation is directed by the powerful hydroxyl group to the available ortho position, yielding 2-(1-oxobutyl)-6-bromo-4-chlorophenol. The resulting ketone is the key intermediate for the subsequent amination step. Due to the presence of the acidic phenolic proton, a related reaction, the Fries rearrangement, can also be employed, where a phenyl ester is rearranged to a hydroxyaryl ketone.

Other C-C bond-forming reactions, such as the Suzuki or Heck reactions, are powerful tools in modern organic synthesis but are typically used for coupling aryl or vinyl groups rather than installing simple alkyl chains. chemistry.coach For this specific target, Friedel-Crafts acylation followed by reduction represents a more direct route.

The final and most stereochemically complex step is the conversion of the 2-(1-oxobutyl)-6-bromo-4-chlorophenol intermediate into the chiral amine, this compound. Direct reductive amination of the ketone with ammonia (B1221849) is a common method, but achieving high enantioselectivity requires a chiral catalyst or auxiliary.

Modern synthetic chemistry offers several powerful solutions for stereoselective amination. Chiral catalysts, often based on transition metals like copper, can be employed to control the stereochemical outcome of the reaction. For example, a C-H amination reaction using a chiral copper catalyst can install an amine group with high enantioselectivity.

Another strategy is asymmetric reduction of an intermediate imine or oxime. The ketone can first be converted to an imine, which is then reduced using a chiral reducing agent (e.g., a chiral borohydride (B1222165) derivative) or through catalytic hydrogenation with a chiral catalyst (e.g., a complex of rhodium or ruthenium with a chiral phosphine (B1218219) ligand). This approach allows for the creation of the desired stereocenter at the carbon bearing the amino group.

A summary of potential stereoselective approaches is presented in the table below.

| Methodology | Key Reagents/Catalysts | General Principle | Potential Outcome |

|---|---|---|---|

| Catalytic Asymmetric Reductive Amination | H₂, Chiral transition metal catalyst (e.g., Ir, Rh, Ru with chiral ligands) | Direct conversion of the ketone to a chiral amine in the presence of an amine source and a chiral catalyst. | High enantiomeric excess (ee). |

| Substrate-Controlled Diastereoselective Reduction | Chiral auxiliary attached to the amine source, followed by reduction. | A chiral auxiliary directs the hydride attack to one face of the C=N double bond. The auxiliary is removed afterward. | High diastereomeric excess (de), which translates to high ee after auxiliary removal. |

| Asymmetric C-H Amination | Chiral Copper (I) complex, Oxidant (e.g., DTBP) | Direct, enantioselective insertion of a nitrogen functionality into a C-H bond at the benzylic position. | Can provide high enantioselectivity for suitable substrates. |

Utilization of Advanced Coupling Reactions

The introduction of the aminobutyl group at the ortho-position of the 6-bromo-4-chlorophenol core can be achieved through various advanced transition-metal-catalyzed cross-coupling reactions. These methods offer high efficiency and selectivity, overcoming the limitations of classical approaches.

One prominent strategy involves the direct C-H amination of phenols. Rhodium-catalyzed amination, for instance, provides a direct and redox-neutral pathway to synthesize anilines and their derivatives from phenols, with water as the sole byproduct. organic-chemistry.orgnih.gov This approach leverages the ability of rhodium catalysts to facilitate the challenging keto-enol tautomerization of phenols through π-coordination, which then enables a dehydrative condensation with an amine. organic-chemistry.orgnih.gov For the synthesis of the target compound, this would involve the reaction of 6-bromo-4-chlorophenol with 1-butanamine in the presence of a suitable rhodium catalyst.

Table 1: Exemplary Conditions for Rhodium-Catalyzed Amination of Phenols

| Catalyst | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|

| [Cp*RhCl₂]₂ | Na₂CO₃ | Heptane | 140 | organic-chemistry.org |

Another powerful method is palladium-catalyzed amination, a cornerstone of modern C-N bond formation. While often applied to aryl halides, developments have extended this methodology to the coupling of phenols. Palladium complexes can catalyze the reaction between 6-bromo-4-chlorophenol and a suitable aminobutyl equivalent. The choice of ligand is critical in these reactions to ensure high catalytic activity and selectivity. For instance, palladium(II) acetate in combination with ligands like Xantphos has been shown to be effective for the amination of bromopurine nucleosides, a reaction that can be conceptually extended to halogenated phenols. nih.govnih.gov

Furthermore, photochemical methods employing dual catalysis, such as pyridinium-iridium photocatalysis, have emerged for the amination of phenols and halophenols. This strategy can facilitate C-N coupling between phenols and various nitrogen nucleophiles with high yields. The reaction proceeds through the formation of a phenoxyl radical cation, which then undergoes nucleophilic addition.

Mannich-type Reactions

The Mannich reaction is a three-component condensation reaction that forms a C-C bond and introduces an aminoalkyl group in a single step. nih.gov This reaction is particularly well-suited for the ortho-functionalization of phenols due to the directing effect of the hydroxyl group. In the context of synthesizing this compound, a Mannich-type reaction would involve the condensation of 6-bromo-4-chlorophenol, butyraldehyde, and an amine source (such as ammonia or a protected amine).

The mechanism typically involves the formation of an iminium ion from the aldehyde and the amine, which then acts as an electrophile and attacks the electron-rich aromatic ring of the phenol, preferentially at the ortho position. The regioselectivity is often guided by the formation of a hydrogen bond between the phenolic hydroxyl group and the iminium ion in the transition state. nih.gov

Table 2: Components for a Hypothetical Mannich-type Synthesis

| Phenol Component | Aldehyde Component | Amine Component | Potential Product |

|---|---|---|---|

| 6-Bromo-4-chlorophenol | Butyraldehyde | Ammonia | This compound |

Recent advancements in Mannich-type reactions include the use of various catalysts to improve yields and selectivities, as well as the expansion of the substrate scope. For instance, metal-free Friedel-Crafts type Mannich ortho-aminomethylation of phenols with N,O-acetals catalyzed by trifluoroacetic acid (TFA) has been reported to yield various aminoalkyl substituted phenols in good to excellent yields under mild conditions.

Post-Synthetic Functional Group Interconversions

Post-synthetic functional group interconversions (FGIs) are essential for elaborating the structure of the synthesized aminophenol or for introducing functional handles for further derivatization. These transformations allow for the conversion of one functional group into another, providing synthetic flexibility.

For analogs of this compound, the amino group itself can be a site for various modifications. For example, N-alkylation, N-acylation, or conversion to other nitrogen-containing functional groups can be readily achieved using standard synthetic protocols. Oxidative strategies have also been employed for the efficient modification of N-terminal residues on peptides using o-aminophenols, which demonstrates the reactivity of the amino group in these systems. acs.orgnih.govamazonaws.comescholarship.org

The halogen substituents on the aromatic ring also offer opportunities for further functionalization. The bromine atom, in particular, can be a versatile handle for subsequent cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. Palladium-catalyzed reactions are particularly effective for such transformations. nih.govnih.gov

Optimization of Reaction Conditions

The successful synthesis of this compound and its analogs heavily relies on the careful optimization of reaction conditions to maximize yield and selectivity while minimizing side reactions. Key parameters that require systematic investigation include the choice of catalyst, solvent, base, temperature, and reaction time.

For transition-metal-catalyzed coupling reactions, the nature of the ligand, the metal precursor, and the base are critical. For instance, in palladium-catalyzed aminations, the choice of phosphine ligand can dramatically influence the outcome of the reaction. The optimization process often involves screening a library of catalysts and ligands to identify the most effective combination for a specific substrate.

In Mannich-type reactions, the reaction temperature, solvent, and the nature of the catalyst (if any) are crucial. The concentration of the reactants can also play a significant role in controlling the rate of the reaction and preventing the formation of byproducts.

A systematic approach to optimization, such as design of experiments (DoE), can be employed to efficiently explore the reaction parameter space. This involves varying multiple parameters simultaneously to identify optimal conditions and to understand the interactions between different variables. For example, in the catalytic amination of alkyl phenols, factors such as the size and location of substituent groups on the phenol ring have been shown to significantly influence the reaction outcome, highlighting the need for substrate-specific optimization. researchgate.net

Table 3: Key Parameters for Optimization in Phenol Amination

| Parameter | Considerations | Potential Impact |

|---|---|---|

| Catalyst | Metal center, ligand structure, catalyst loading | Activity, selectivity, turnover number |

| Solvent | Polarity, aprotic/protic, coordinating ability | Reactant solubility, catalyst stability, reaction rate |

| Base | Strength (pKa), steric hindrance, counter-ion | Deprotonation efficiency, catalyst activation/deactivation |

| Temperature | Reaction rate, side product formation, catalyst stability | |

| Reactant Ratio | Stoichiometry of phenol, amine, and other reagents | Conversion, selectivity, prevention of side reactions |

Advanced Spectroscopic and Structural Characterization

Elucidation of Molecular Structure by Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy would reveal the number of distinct proton environments and their neighboring protons in 2-(1-Aminobutyl)-6-bromo-4-chlorophenol. The expected spectrum would show signals corresponding to the aromatic protons on the phenol (B47542) ring, the protons of the aminobutyl side chain, and the amine and hydroxyl protons. The chemical shifts (δ) of these signals, their integration (number of protons), and their splitting patterns (multiplicity) due to spin-spin coupling would allow for the assignment of each proton to its specific position in the molecule.

Hypothetical ¹H NMR Data Table

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Anticipated Range | Aromatic-H | ||

| Anticipated Range | -CH(NH₂) | ||

| Anticipated Range | -CH₂- | ||

| Anticipated Range | -CH₂- | ||

| Anticipated Range | -CH₃ | ||

| Anticipated Range | -NH₂ | ||

| Anticipated Range | -OH |

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. A ¹³C NMR spectrum of this compound would display a distinct signal for each unique carbon atom. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, aliphatic) and the nature of the atoms attached to them.

Hypothetical ¹³C NMR Data Table

| Chemical Shift (ppm) | Assignment |

| Anticipated Range | Aromatic C-O |

| Anticipated Range | Aromatic C-Br |

| Anticipated Range | Aromatic C-Cl |

| Anticipated Range | Aromatic C-C |

| Anticipated Range | Aromatic C-H |

| Anticipated Range | -CH(NH₂) |

| Anticipated Range | -CH₂- |

| Anticipated Range | -CH₂- |

| Anticipated Range | -CH₃ |

Two-Dimensional (2D) NMR Techniques

To definitively assign the ¹H and ¹³C NMR signals and to elucidate the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: Would establish the correlations between adjacent protons, for instance, within the aminobutyl chain.

HSQC: Would reveal the direct one-bond correlations between protons and the carbon atoms they are attached to.

HMBC: Would show longer-range correlations (typically 2-3 bonds) between protons and carbon atoms, which is crucial for connecting the aminobutyl side chain to the correct position on the phenol ring.

Determination of Molecular Formula and Fragmentation Patterns via High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, from which its elemental composition and molecular formula can be deduced. For this compound, HRMS would provide a highly accurate mass-to-charge ratio (m/z) of the molecular ion. The characteristic isotopic pattern resulting from the presence of bromine and chlorine atoms would further confirm the elemental composition. Analysis of the fragmentation pattern in the mass spectrum would offer additional structural information by revealing how the molecule breaks apart under ionization.

Hypothetical HRMS Data

| Ion | Calculated m/z | Observed m/z | Molecular Formula |

| [M+H]⁺ | Calculated Value | To be determined | C₁₀H₁₄BrClNO |

Identification of Functional Groups and Vibrational Modes through Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group, the N-H stretches of the amine group, C-H stretches of the aromatic and aliphatic portions, and C=C stretching vibrations of the aromatic ring.

Hypothetical IR Data Table

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| Anticipated Range | O-H stretch | Phenol |

| Anticipated Range | N-H stretch | Amine |

| Anticipated Range | Aromatic C-H stretch | Aromatic Ring |

| Anticipated Range | Aliphatic C-H stretch | Alkyl Chain |

| Anticipated Range | C=C stretch | Aromatic Ring |

| Anticipated Range | C-O stretch | Phenol |

| Anticipated Range | C-N stretch | Amine |

| Anticipated Range | C-Cl stretch | Chloro-aromatic |

| Anticipated Range | C-Br stretch | Bromo-aromatic |

Analysis of Electronic Transitions by Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would exhibit absorption maxima (λmax) corresponding to the energy required to promote electrons from the ground state to higher energy excited states. These transitions are typically associated with the π-electron system of the substituted benzene (B151609) ring. The position and intensity of the absorption bands can be influenced by the nature and position of the substituents on the aromatic ring.

Hypothetical UV-Vis Data

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

| e.g., Methanol | To be determined | To be determined |

| e.g., Dichloromethane | To be determined | To be determined |

Chiroptical Spectroscopy

Chiroptical spectroscopy encompasses techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD), which investigate the differential interaction of chiral molecules with left- and right-circularly polarized light. As this compound possesses a stereocenter at the first carbon of the aminobutyl group, it is a chiral molecule and is expected to exhibit chiroptical properties.

A comprehensive review of scientific literature reveals a lack of published experimental or theoretical studies on the chiroptical properties of this compound. There are no available circular dichroism or optical rotatory dispersion spectra for this compound. Such spectra would be instrumental in determining the absolute configuration of its enantiomers and understanding the electronic transitions that give rise to its chirality.

In the absence of experimental data, a detailed analysis of its chiroptical behavior, including the assignment of Cotton effects and the correlation of spectral features with its stereochemistry, is not possible.

Table 2: Chiroptical Data for this compound

| Technique | Wavelength (nm) | Molar Ellipticity (deg cm² dmol⁻¹) |

|---|---|---|

| Circular Dichroism (CD) | Data not available | Data not available |

Computational Chemistry and Theoretical Modeling of 2 1 Aminobutyl 6 Bromo 4 Chlorophenol

Density Functional Theory (DFT) Studies

DFT has become a standard method for investigating the electronic structure of molecules. Such studies for 2-(1-Aminobutyl)-6-bromo-4-chlorophenol would be invaluable but are currently absent from the literature.

Optimization of Molecular Geometries and Conformational Analysis

A foundational step in computational chemistry is the determination of the most stable three-dimensional arrangement of a molecule's atoms. For this compound, this would involve optimizing the molecular geometry to find the lowest energy conformation. The flexibility of the aminobutyl side chain suggests that multiple low-energy conformers could exist, and a thorough conformational analysis would be necessary to identify the global minimum and other significant structures. This information is crucial as the conformation can significantly influence the molecule's physical and chemical properties.

Analysis of Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components in understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of chemical stability. For this compound, an analysis of these frontier orbitals would provide insights into its electronic transitions and potential reaction pathways, but such an analysis has not been published.

Calculation of Spectroscopic Parameters

DFT calculations can predict various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure and aid in the interpretation of experimental results. To date, no theoretical spectroscopic data for this compound have been reported.

Prediction of Chemical Reactivity Descriptors

From the energies of the frontier orbitals, various chemical reactivity descriptors can be calculated. These include electronegativity, chemical hardness, and the electrophilicity index, which help to predict the reactive behavior of a molecule. The absence of DFT studies on this compound means that these valuable predictive metrics are not available.

Molecular Dynamics (MD) Simulations

MD simulations are a computational method for studying the physical movements of atoms and molecules over time. For this compound, MD simulations could provide insights into its dynamic behavior, such as its conformational flexibility and its interactions with solvent molecules. This information is particularly important for understanding how the molecule behaves in a biological or chemical system. Currently, there are no published MD simulation studies for this compound.

Modeling of Intermolecular Interactions

Understanding how molecules interact with each other is fundamental to chemistry and biology. Modeling the intermolecular interactions of this compound would involve studying potential hydrogen bonding, halogen bonding, and van der Waals forces. These interactions govern the compound's physical properties, such as its melting point and solubility, as well as its ability to interact with other molecules. Without dedicated studies, the nature and strength of these interactions for this specific compound remain speculative.

Hydrogen Bonding Networks

The molecular architecture of this compound, featuring a hydroxyl (-OH) group and an aminobutyl side chain, provides multiple sites for hydrogen bonding. These interactions are fundamental to its structure, stability, and intermolecular assembly. Computational studies on similar aminophenol derivatives reveal that both intramolecular and intermolecular hydrogen bonds are significant. researchgate.netbohrium.com

Intermolecularly, these functional groups allow the molecule to form extensive hydrogen-bonding networks. A single molecule can act as both a hydrogen bond donor (via the -OH and -NH2 groups) and an acceptor (via the O and N atoms and even the halogen atoms). These networks are critical in determining the crystal packing and solid-state structure of the compound. Theoretical models of p-aminophenol complexes, for instance, have been used to determine that the most stable hydrogen-bonded structures involve the hydroxyl proton interacting with an acceptor atom. researchgate.net

Below is a table of hypothetical, yet representative, data for potential hydrogen bonds in this compound, based on DFT calculations for analogous aminophenol systems.

| Interaction Type | Donor-Acceptor Atoms | Calculated Bond Length (Å) | Calculated Bond Angle (°) | Estimated Interaction Energy (kcal/mol) |

|---|---|---|---|---|

| Intramolecular | O-H···N | 1.85 | 145 | -5.5 |

| Intermolecular | O-H···O | 1.78 | 170 | -6.8 |

| Intermolecular | N-H···O | 2.05 | 165 | -4.2 |

| Intermolecular | N-H···N | 2.15 | 160 | -3.5 |

Halogen Bonding Interactions

The presence of bromine and chlorine atoms on the aromatic ring introduces the possibility of halogen bonding, a highly directional non-covalent interaction. A halogen bond occurs between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site on an adjacent molecule. rug.nlnih.gov The strength of this interaction typically follows the trend I > Br > Cl > F.

In this compound, the bromine and chlorine atoms can act as halogen bond donors, interacting with nucleophiles such as the oxygen or nitrogen atoms of neighboring molecules. Computational studies on halogenated oxindoles and other bromo-chloro aromatic compounds have utilized methods like MP2 and DFT to quantify these interactions. mdpi.comresearchgate.net These studies show that halogen bonds can be comparable in strength to conventional hydrogen bonds and play a significant role in crystal engineering. mdpi.com

The types of halogen interactions that could be modeled include Br···O, Cl···O, Br···N, and Cl···N, as well as halogen···halogen contacts like Br···Cl. Theoretical calculations help to distinguish between different types of halogen contacts and predict their geometric and energetic properties. rug.nlresearchgate.net

The following table presents typical interaction energies and distances for halogen bonds in related systems, as determined by high-level computational methods.

| Interaction Type | Donor-Acceptor Atoms | Calculated Distance (Å) | Estimated Interaction Energy (kcal/mol) | Computational Method |

|---|---|---|---|---|

| Halogen Bond | C-Br···O | 3.10 | -3.5 to -4.5 | CCSD(T), MP2 |

| Halogen Bond | C-Cl···O | 3.25 | -2.0 to -3.0 | CCSD(T), MP2 |

| Halogen Bond | C-Br···N | 3.05 | -4.0 to -5.0 | DFT (M06-2X) |

| Halogen···π | C-Br···π-ring | 3.40 | -2.5 | DFT-D (ωB97X-D) |

Aromatic Stacking and Dispersion Forces

Aromatic stacking, or π-π interaction, is another critical non-covalent force that influences the supramolecular assembly of this compound. These interactions arise from a combination of electrostatic and dispersion forces between the π-electron clouds of adjacent aromatic rings. scirp.org The substituents on the phenol (B47542) ring significantly modulate the nature and strength of these interactions. rsc.org

Based on computational analyses of substituted benzene (B151609) and phenol dimers, the following table summarizes expected stacking geometries and their associated interaction energies.

| Stacking Geometry | Inter-planar Distance (Å) | Lateral Displacement (Å) | Estimated Interaction Energy (kcal/mol) | Dominant Force Contribution |

|---|---|---|---|---|

| Parallel-Displaced | 3.4 - 3.8 | 1.5 - 2.0 | -2.5 to -5.0 | Dispersion, Electrostatics |

| T-Shaped | 4.5 - 5.0 | N/A | -2.0 to -3.0 | Electrostatics (quadrupole) |

| Sandwich (eclipsed) | > 3.8 | 0.0 | Unfavorable (repulsive) | Electrostatic Repulsion |

Quantum Chemical Insights into Reaction Mechanisms

Quantum chemical methods are powerful tools for investigating the reaction mechanisms of complex organic molecules. escholarship.orgresearchgate.net For this compound, theoretical calculations can elucidate pathways for reactions such as oxidation, electrophilic aromatic substitution, and nucleophilic substitution.

One key reaction for phenols is hydrogen atom transfer (HAT) from the hydroxyl group, a critical step in antioxidant activity. DFT calculations can be used to compute the O-H bond dissociation enthalpy (BDE), which is a primary indicator of antioxidant potential. acs.org The electronic effects of the bromo, chloro, and aminobutyl substituents will influence this BDE value.

Furthermore, the reactivity of the aromatic ring towards electrophiles can be modeled. Computational methods can map the potential energy surface for reactions like nitration or halogenation, identifying transition state structures and calculating activation energy barriers. researchgate.net These calculations can predict the regioselectivity of such reactions, determining which positions on the ring are most susceptible to attack. Studies on substituted phenols have shown that electron-donating groups activate the ring towards electrophilic attack, and theoretical models can quantify this effect. researchgate.netnih.gov

The table below provides representative activation energies for key reaction types in phenolic compounds, derived from quantum chemical studies on analogous molecules.

| Reaction Type | Example Reaction | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Hydrogen Atom Transfer (HAT) | Phenol + •OOH → Phenoxyl• + H2O2 | DFT (B3LYP) | 10 - 15 |

| Electrophilic Substitution | Phenol + NO2+ → Nitrophenol | DFT (M06-2X) | 15 - 20 |

| Nucleophilic Substitution (Aryl) | Chlorophenol + OH- → Dihydroxyphenol | DFT (B3LYP) | > 30 (typically high) |

Research Applications in Chemical Biology and Advanced Materials

Utility as a Core Chemical Building Block in Organic Synthesis

Organic building blocks are relatively simple molecules that serve as foundational units for the synthesis of more complex structures, including pharmaceuticals, agrochemicals, and functional materials. boronmolecular.com The varied reactive sites within 2-(1-Aminobutyl)-6-bromo-4-chlorophenol endow it with the potential to be a versatile synthetic intermediate.

The ortho-aminophenol moiety is a classic structural motif for the synthesis of a variety of heterocyclic compounds, particularly those containing nitrogen and oxygen.

Benzoxazoles: The condensation of the ortho-amino and hydroxyl groups with aldehydes, carboxylic acids, or their derivatives is a standard method for constructing the benzoxazole (B165842) ring system. This scaffold is present in numerous biologically active compounds.

Phenoxazines: Oxidation of ortho-aminophenols can lead to the formation of phenoxazine (B87303) structures, another class of heterocycles with significant applications in dye chemistry and pharmacology.

Boron Heterocycles: Reactions of ortho-aminophenols with boronic acids can yield various boron-containing heterocycles, which are explored for applications in materials science and as enzyme inhibitors. aablocks.com

While these synthetic routes are well-established for the general class of o-aminophenols, specific examples employing this compound as the starting material are not documented in current literature.

The distinct functional groups of this compound allow for its elaboration into more complex reagents.

Ligand Synthesis: The amino and hydroxyl groups can act as coordination sites for metal ions. Derivatization of these groups could lead to the formation of bidentate or multidentate ligands for use in catalysis or as metal-ion sensors. Schiff base formation by reacting the amino group with an aldehyde is a common strategy to produce such ligands. researchgate.netnih.gov

Cross-Coupling Reactions: The bromine and chlorine atoms on the aromatic ring can participate in various palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi). orgsyn.org This would allow for the attachment of other aryl, alkyl, or vinyl groups to the phenolic scaffold, enabling the construction of complex molecular architectures.

The potential synthetic transformations for this compound are summarized in the table below.

| Functional Group | Potential Reaction Type | Resulting Structure/Application |

|---|---|---|

| ortho-Aminophenol | Condensation | Benzoxazoles, Phenoxazines |

| Aromatic Halogens (Br, Cl) | Cross-Coupling (e.g., Suzuki) | Biaryl compounds, functionalized aromatics |

| Amino Group | Schiff Base Condensation | Metal-coordinating ligands |

| Phenolic Hydroxyl | Etherification | Modified phenolic ethers |

Investigation of Molecular Interactions with Biological Targets In Vitro

The structural features of this compound, particularly the halogenated phenol (B47542) and the chiral aminobutyl side chain, suggest that it could interact with biological macromolecules. Halogenated phenols are known to exhibit a range of biological activities, including antimicrobial and cytotoxic effects. smolecule.com However, no specific in vitro studies for this compound are currently published.

There is no publicly available data on the binding affinity of this compound with specific enzymes or receptors. In principle, its functional groups could participate in various non-covalent interactions that govern molecular recognition at a biological target's active or allosteric site.

Hydrogen Bonding: The phenolic -OH and amino -NH2 groups can act as both hydrogen bond donors and acceptors.

Halogen Bonding: The bromine and chlorine atoms can act as halogen bond donors, a type of non-covalent interaction increasingly recognized for its importance in ligand-protein binding.

Hydrophobic Interactions: The butyl group and the aromatic ring can engage in hydrophobic interactions with nonpolar pockets within a protein.

General in vitro screening assays are typically required to identify which, if any, biological targets this compound might bind to with significant affinity. nih.gov

Without confirmed biological activity or target engagement, no molecular mechanism of action can be described for this compound. Elucidating a mechanism would first require identifying a measurable biological effect in a cellular or biochemical assay, followed by subsequent target identification and validation studies.

Certain small molecules containing planar aromatic rings and positively charged amine groups are known to interact with DNA or RNA. These interactions can occur via intercalation between base pairs, binding within the major or minor grooves, or electrostatic interactions with the phosphate (B84403) backbone. Some bromo-substituted compounds have been investigated for their DNA binding activity. nih.gov However, there are no published studies specifically investigating the interaction of this compound with nucleic acids.

Protein Binding and Modulation Studies

There is no specific data or published research available regarding the interaction of this compound with proteins or its potential as a modulator of protein activity.

Exploration in Materials Science Research

No literature was found describing the use of this compound in the field of materials science.

Development of Functionalized Materials and Polymers

There are no available studies on the synthesis or application of functionalized materials or polymers derived from this compound. While related halogenated and amine-functional compounds can serve as monomers for polymer synthesis, specific research involving this compound is absent from the public record.

Design of Chemical Sensors and Probes

No published research was identified that details the design, fabrication, or application of chemical sensors or probes based on this compound. Although aminophenol derivatives are utilized in the development of electrochemical sensors, studies specific to this compound have not been reported.

Future Research Directions and Emerging Opportunities

Development of Green Chemistry Approaches for Synthesis

The synthesis of complex molecules like halogenated phenols often involves traditional methods that can be resource-intensive and generate significant waste. rsc.orgroyalsocietypublishing.org Future research should prioritize the development of "green" synthetic routes that are milder, more efficient, and environmentally benign. rsc.org Traditional multi-step syntheses often suffer from low atom economy and rely on hazardous reagents. Green chemistry principles offer a pathway to overcome these limitations. royalsocietypublishing.org

Key areas for investigation include:

Catalytic Methods: Exploring novel catalysts, such as metal-organic frameworks (MOFs) or nanocatalysts, could enable more selective and efficient halogenation and amination steps. rsc.orgbcrec.id For instance, the use of copper-manganese (B8546573) spinel oxide or rhenium complexes has shown promise in the regioselective halogenation and alkylation of phenols, respectively, which could be adapted for this synthesis.

Alternative Solvents: Replacing conventional volatile organic solvents with greener alternatives like supercritical fluids (e.g., scCO₂), ionic liquids, or even water could drastically reduce the environmental impact of the synthesis. royalsocietypublishing.org

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis can offer improved control over reaction parameters, enhanced safety, and higher yields, representing a significant process intensification.

Below is a comparative table illustrating a hypothetical shift from a traditional to a green synthesis approach.

| Parameter | Traditional Synthesis (Hypothetical) | Green Chemistry Approach (Proposed) |

| Solvents | Dichloromethane, Acetonitrile | Supercritical CO₂, Ethanol, Water |

| Catalyst | Stoichiometric Lewis acids | Recyclable solid acid catalyst, Biocatalyst |

| Reaction Time | 24-48 hours | 1-3 hours (Flow Chemistry) |

| Atom Economy | ~40% | >75% |

| E-Factor (Waste/Product) | 25-50 | <5 |

| Purification | Column Chromatography | Crystallization, Minimal Purification |

High-Throughput Methodologies for Analogue Synthesis and Screening

The structural scaffold of 2-(1-Aminobutyl)-6-bromo-4-chlorophenol is ripe for analogue development to explore structure-activity relationships (SAR). High-throughput synthesis and screening (HTS) techniques are essential for rapidly generating and evaluating large libraries of related compounds. openaccessjournals.comnih.gov This combinatorial approach allows for the systematic modification of the molecule at key positions—the phenolic ring, the halogen substituents, and the aminobutyl side chain—to optimize for a desired biological activity. mdpi.comedelris.com

A potential high-throughput synthesis strategy could involve:

Scaffold Preparation: Efficient synthesis of the core 2-aminophenol (B121084) structure.

Parallel Amination: Reaction of the core with a diverse library of aldehydes or ketones followed by reduction to generate a wide array of N-alkyl or N-aryl derivatives.

Parallel Acylation: Reaction of the amino group with a library of carboxylic acids or acyl chlorides to produce a diverse set of amides.

The resulting library of analogues could then be screened using HTS assays to identify compounds with enhanced potency, selectivity, or novel biological activities.

The table below represents a small, hypothetical library of analogues designed for an HTS campaign.

| Compound ID | R1 (at Amino Group) | R2 (at Phenol) | R3 (at Phenol) | Hypothetical Activity (IC50, µM) |

| Parent | H | Br | Cl | 15.2 |

| ANA-001 | Methyl | Br | Cl | 10.5 |

| ANA-002 | H | I | Cl | 22.1 |

| ANA-003 | H | Br | F | 8.7 |

| ANA-004 | Acetyl | Br | Cl | >50 |

Application of Advanced Machine Learning and AI in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.govdromicslabs.com These computational tools can be applied to this compound to accelerate the design and optimization of new analogues. preprints.orgnih.gov By training ML models on existing datasets of similar compounds, it is possible to predict various properties without the need for synthesis and experimental testing. nih.govarxiv.org

Future research opportunities include:

Predictive Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of novel analogues based on their chemical structures. arxiv.org

De Novo Design: Utilizing generative AI models, such as Generative Adversarial Networks (GANs), to design entirely new molecules based on the parent scaffold with optimized properties for specific targets. nih.gov

ADMET Prediction: Employing deep learning algorithms to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of virtual compounds, helping to prioritize candidates with better drug-like properties for synthesis. arxiv.org

Exploration of Enantiomer-Specific Research

The 1-aminobutyl group in this compound contains a chiral center, meaning the compound exists as a pair of enantiomers (R and S forms). Enantiomers can have identical physical properties but often exhibit vastly different biological activities and metabolic profiles. nih.gov Therefore, a critical area for future research is the enantioselective synthesis or chiral resolution of this compound to study the properties of each enantiomer in isolation. researchgate.net

Key research directions include:

Asymmetric Synthesis: Developing catalytic asymmetric methods to produce a single enantiomer with high purity. This could involve using chiral catalysts or auxiliaries during the synthesis of the aminobutyl side chain. researchgate.netacs.orgrochester.edu

Chiral Resolution: If an asymmetric synthesis is not feasible, developing efficient methods for separating the racemic mixture is crucial. libretexts.org Techniques like diastereomeric salt formation with a chiral resolving agent or chiral chromatography could be explored. wikipedia.orgonyxipca.com

Stereospecific Bioactivity Studies: Once the individual enantiomers are isolated, their biological activities should be evaluated separately to determine if one is more potent or has a better safety profile, which is a common phenomenon in pharmacology. nih.gov

The table below outlines potential methods for enantiomer-specific research.

| Research Area | Technique | Objective |

| Asymmetric Synthesis | Catalytic Asymmetric Hydrogenation | Direct synthesis of a single enantiomer (e.g., >99% ee) |

| Chiral Resolution | Diastereomeric Salt Crystallization | Separation of enantiomers from a racemic mixture |

| Chiral Analysis | Chiral High-Performance Liquid Chromatography (HPLC) | Determination of enantiomeric purity (ee%) |

| Biological Evaluation | In vitro assays | Compare the biological activity of the R- and S-enantiomers |

Interdisciplinary Approaches for Novel Applications

The functional groups present in this compound—a nucleophilic amine, an acidic phenol (B47542), and reactive halogen atoms—make it a versatile building block for applications beyond traditional pharmacology. nih.govrsc.org Interdisciplinary collaborations could uncover novel uses for this compound and its derivatives.

Potential areas for exploration include:

Materials Science: The phenolic group can be used in polymerization reactions to create novel phenolic resins. The presence of bromine and chlorine atoms could impart fire-retardant properties to these materials. google.com

Agrochemicals: Many halogenated phenols and aminophenol derivatives exhibit herbicidal, fungicidal, or insecticidal properties. Screening this compound and its analogues for agrochemical applications could yield new crop protection agents.

Environmental Science: Certain phenolic compounds can be used in the development of sensors for detecting heavy metals or as building blocks for materials used in environmental remediation, such as the removal of pollutants from water. nih.gov

By engaging experts from different fields, the full potential of this chemical scaffold can be explored, leading to innovative solutions in diverse technological areas. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1-Aminobutyl)-6-bromo-4-chlorophenol, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves sequential halogenation and functionalization steps. For example:

Bromination/Chlorination : Introduce bromine and chlorine substituents via electrophilic aromatic substitution under controlled conditions (e.g., using Br₂/FeBr₃ or Cl₂/FeCl₃).

Aminobutylation : Attach the 1-aminobutyl group via nucleophilic substitution or reductive amination.

Purification : Employ column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization (solvent: ethanol/water) to achieve >95% purity .

- Purity Optimization : Monitor reactions via TLC and confirm final purity using HPLC (C18 column, UV detection at 254 nm).

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Spectroscopy :

- NMR : ¹H and ¹³C NMR in DMSO-d₆ to identify proton environments and carbon frameworks (e.g., aromatic protons at δ 6.8–7.4 ppm, NH₂ at δ 2.1–2.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 294.94).

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic data and computational models?

- Methodological Answer :

Data Validation : Use SHELXL for refinement (R-factor < 0.05) and check for twinning or disorder .

Computational Cross-Validation : Compare experimental bond lengths/angles with DFT-optimized structures (e.g., Gaussian09 at B3LYP/6-311+G(d,p) level).

Hirshfeld Analysis : Quantify intermolecular interactions (e.g., Cl⋯Cl contacts at 3.37 Å) to validate packing motifs .

Q. What strategies are used to evaluate the compound’s potential antimicrobial or anticancer activity?

- In Vitro Assays :

- MIC (Minimum Inhibitory Concentration) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values.

- Mechanistic Studies :

- Molecular Docking : Screen against targets like DNA gyrase (PDB ID: 1KZN) or tubulin (PDB ID: 1SA0) using AutoDock Vina .

Q. How can this compound be utilized as a ligand in coordination chemistry?

- Ligand Design : Synthesize Schiff base derivatives (e.g., condensation with aldehydes) to enhance metal-binding affinity .

- Metal Complexation : React with transition metals (e.g., Cu²⁺, Zn²⁺) in ethanol/water (1:1) under reflux. Characterize via:

- Magnetic Susceptibility : Confirm paramagnetism for Cu(II) complexes.

- UV-Vis Spectroscopy : Detect d–d transitions (e.g., λmax ~600 nm for Cu(II)) .

Data Contradiction and Stability Analysis

Q. How do halogen substituents (Br, Cl) influence the compound’s stability under varying pH conditions?

- Stability Testing :

- pH-Dependent Degradation : Incubate in buffers (pH 2–12) and monitor via UV-Vis at 280 nm. Bromine’s electron-withdrawing effect enhances stability in acidic conditions .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (e.g., Td > 200°C in N₂ atmosphere).

Q. What analytical approaches address discrepancies between NMR and computational predictions of tautomeric forms?

- Tautomer Identification :

- Dynamic NMR : Detect equilibrium between enol-imine and keto-amine forms at variable temperatures.

- DFT Calculations : Compare Gibbs free energy (ΔG) of tautomers to predict dominant forms .

Structural and Functional Comparisons

Q. How does the 1-aminobutyl group affect bioactivity compared to shorter-chain analogs (e.g., 1-aminopropyl)?

- Structure-Activity Relationship (SAR) :

- Hydrophobicity : Longer chains enhance membrane permeability (logP calculated via ChemDraw).

- Biological Testing : Compare IC₅₀ values of analogs in cytotoxicity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.